molecular formula C22H22F2N4O3 B2535092 3-[1-(2,5-difluorobenzoyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 1775544-13-2

3-[1-(2,5-difluorobenzoyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2535092
CAS No.: 1775544-13-2
M. Wt: 428.44
InChI Key: CPZGCUZGZOMBDP-UHFFFAOYSA-N
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Description

3-[1-(2,5-difluorobenzoyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a piperidine ring, a triazole ring, and multiple functional groups, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2,5-difluorobenzoyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps, starting with the preparation of the piperidine and triazole intermediates. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper iodide. The final step usually involves the coupling of the piperidine and triazole intermediates under controlled temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

3-[1-(2,5-difluorobenzoyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures, ranging from room temperature to reflux conditions, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

3-[1-(2,5-difluorobenzoyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-[1-(2,5-difluorobenzoyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in neurotransmitter synthesis, thereby affecting neuronal signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloroaniline
  • 2,4-Dichloroaniline
  • 2,5-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,4-Dichloroaniline
  • 3,5-Dichloroaniline

Uniqueness

Compared to these similar compounds, 3-[1-(2,5-difluorobenzoyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one stands out due to its unique combination of functional groups and structural features

Biological Activity

The compound 3-[1-(2,5-difluorobenzoyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS No. 1775561-05-1) is a synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H22F2N4O3C_{22}H_{22}F_2N_4O_3 with a molecular weight of 428.44 g/mol. The structure features a piperidine ring and a triazole moiety, which are significant in enhancing biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. The presence of the piperidine and triazole rings is often linked to enhanced interactions with microbial cell membranes, leading to increased permeability and cell death.
  • Antitumor Effects : Research indicates that triazole derivatives can inhibit tumor growth through various pathways, including apoptosis induction and cell cycle arrest. The specific interactions of this compound with cancer cell lines are under investigation.
  • Neuropharmacological Effects : The piperidine structure is known for its role in modulating neurotransmitter systems, suggesting potential applications in treating neurological disorders.

Pharmacological Profile

The pharmacological profile includes:

  • Antibacterial Activity : Preliminary tests indicate effectiveness against Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : Similar compounds have shown efficacy against fungal pathogens.
  • Cytotoxicity : Evaluations in vitro suggest that the compound may exhibit cytotoxic effects on specific cancer cell lines.

Antimicrobial Studies

In a study examining the antimicrobial properties of various piperidine derivatives, the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics, suggesting its potential as an alternative treatment option .

Antitumor Activity

A recent investigation into the antitumor properties revealed that the compound could induce apoptosis in human cancer cell lines such as HeLa and MCF-7. Flow cytometry analysis indicated an increase in sub-G1 phase cells after treatment, confirming apoptotic activity .

Neuropharmacological Evaluation

In neuropharmacological studies, the compound demonstrated the ability to enhance dopaminergic signaling in rodent models. Behavioral assays indicated improvements in motor function and cognitive performance, supporting its potential use in neurodegenerative diseases .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against S. aureus
Effective against E. coli
AntitumorInduces apoptosis in cancer cells
NeuropharmacologicalEnhances dopaminergic signaling

Pharmacokinetic Properties

PropertyValue
SolubilitySoluble in DMSO
StabilityStable under acidic conditions
Half-lifeTo be determined

Properties

IUPAC Name

3-[1-(2,5-difluorobenzoyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F2N4O3/c1-31-17-5-2-14(3-6-17)13-28-20(25-26-22(28)30)15-8-10-27(11-9-15)21(29)18-12-16(23)4-7-19(18)24/h2-7,12,15H,8-11,13H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZGCUZGZOMBDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=NNC2=O)C3CCN(CC3)C(=O)C4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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